molecular formula C42H42Br18O6 B12587557 2,3,6,7,10,11-Hexakis(4,4,4-tribromobutoxy)triphenylene CAS No. 603132-12-3

2,3,6,7,10,11-Hexakis(4,4,4-tribromobutoxy)triphenylene

Cat. No.: B12587557
CAS No.: 603132-12-3
M. Wt: 2081.0 g/mol
InChI Key: BHAIAMGVOCTWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,6,7,10,11-Hexakis(4,4,4-tribromobutoxy)triphenylene is a complex organic compound characterized by its triphenylene core and multiple brominated butoxy side chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7,10,11-Hexakis(4,4,4-tribromobutoxy)triphenylene typically involves the reaction of triphenylene with 4,4,4-tribromobutyl bromide under specific conditions. The process generally requires a solvent such as dichloromethane and a catalyst like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atoms on the triphenylene core with the brominated butoxy groups .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,3,6,7,10,11-Hexakis(4,4,4-tribromobutoxy)triphenylene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine-substituted triphenylene derivative, while oxidation might produce a triphenylene oxide.

Scientific Research Applications

2,3,6,7,10,11-Hexakis(4,4,4-tribromobutoxy)triphenylene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3,6,7,10,11-Hexakis(4,4,4-tribromobutoxy)triphenylene exerts its effects is primarily through its ability to interact with other molecules via its brominated butoxy groups. These interactions can influence molecular pathways and targets, making it useful in various applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,6,7,10,11-Hexakis(4,4,4-tribromobutoxy)triphenylene is unique due to its multiple brominated butoxy side chains, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific molecular interactions and stability.

Properties

CAS No.

603132-12-3

Molecular Formula

C42H42Br18O6

Molecular Weight

2081.0 g/mol

IUPAC Name

2,3,6,7,10,11-hexakis(4,4,4-tribromobutoxy)triphenylene

InChI

InChI=1S/C42H42Br18O6/c43-37(44,45)7-1-13-61-31-19-25-26(20-32(31)62-14-2-8-38(46,47)48)28-22-34(64-16-4-10-40(52,53)54)36(66-18-6-12-42(58,59)60)24-30(28)29-23-35(65-17-5-11-41(55,56)57)33(21-27(25)29)63-15-3-9-39(49,50)51/h19-24H,1-18H2

InChI Key

BHAIAMGVOCTWPV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1OCCCC(Br)(Br)Br)OCCCC(Br)(Br)Br)OCCCC(Br)(Br)Br)OCCCC(Br)(Br)Br)OCCCC(Br)(Br)Br)OCCCC(Br)(Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.